molecular formula C6H8N2O2 B3003775 4-ethyl-1H-pyrazole-3-carboxylic acid CAS No. 89831-41-4

4-ethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3003775
CAS No.: 89831-41-4
M. Wt: 140.142
InChI Key: QBKKXFTYXKONGJ-UHFFFAOYSA-N
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Description

4-ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .

Mechanism of Action

Target of Action

Pyrazole derivatives, which include 4-ethyl-1h-pyrazole-3-carboxylic acid, have been found to exhibit diverse biological activities . They have roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Mode of Action

It is known that pyrazole derivatives interact with their targets in a variety of ways, depending on the specific biological activity they exhibit . For instance, some pyrazole derivatives may inhibit certain enzymes, while others may interact with specific receptors or proteins.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. These could include pathways related to inflammation, cancer, diabetes, and microbial infections.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it can be inferred that the compound could potentially exert a range of effects at the molecular and cellular levels. These effects could include inhibition of enzyme activity, modulation of receptor function, alteration of signal transduction pathways, and induction of cell death in certain cell types.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring . Another method involves the use of hydrazine derivatives and β-keto esters, which undergo cyclization to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts, such as transition metals, can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

4-ethyl-1H-pyrazole-3-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1H-pyrazole-3-carboxylic acid
  • 4-phenyl-1H-pyrazole-3-carboxylic acid
  • 4-chloro-1H-pyrazole-3-carboxylic acid

Uniqueness

4-ethyl-1H-pyrazole-3-carboxylic acid is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications .

Properties

IUPAC Name

4-ethyl-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-4-3-7-8-5(4)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKKXFTYXKONGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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